molecular formula C13H18N2O4S B1328640 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine CAS No. 942474-62-6

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine

Cat. No.: B1328640
CAS No.: 942474-62-6
M. Wt: 298.36 g/mol
InChI Key: FMCMPRSPZOAYQF-UHFFFAOYSA-N
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Description

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine is a heterocyclic compound characterized by a piperidine ring linked to a 2-nitrophenyl group substituted with an ethylsulfonyl moiety at the para position. This structure combines electron-withdrawing groups (nitro and sulfonyl) with a flexible piperidine scaffold, making it a versatile intermediate in medicinal chemistry and drug design. Key physicochemical properties include a molecular weight of 298.36 g/mol (C₁₃H₁₈N₂O₄S) and a melting point of 75–76°C . Its derivatives, such as the carboxamide (CAS 942474-30-8) and carboxylic acid variants, exhibit modified solubility and bioactivity profiles .

Properties

IUPAC Name

1-(4-ethylsulfonyl-2-nitrophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-2-20(18,19)11-6-7-12(13(10-11)15(16)17)14-8-4-3-5-9-14/h6-7,10H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCMPRSPZOAYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield amines, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Accessibility : Methylsulfonyl derivatives are synthesized via nucleophilic substitution of 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene with piperidine in dichloromethane using DIPEA as a base (82% yield) . The ethyl analog likely follows a similar pathway but may require longer reaction times due to steric effects.

Modifications on the Piperidine Ring

Compound Name Piperidine Modification Bioactivity/Application Reference
This compound-4-carboxamide Carboxamide at position 4 Not reported; likely CNS-targeted
This compound-2-carboxylic acid Carboxylic acid at position 2 Intermediate for peptide coupling
1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperazine hydrochloride Piperazine ring with N-methyl Irritant (GHS hazard class)

Key Observations :

  • Safety Profile : Piperazine derivatives (e.g., 4-methylpiperazine hydrochloride) are marked as irritants, emphasizing the need for careful handling .

Aromatic Ring Substitutions

Compound Name Aromatic Substituents Synthesis Yield Key Properties Reference
1-[(4-Nitrophenyl)sulfinyl]piperidine Sulfinyl instead of sulfonyl 56% Lower stability vs. sulfonyl
1-(4,5-Dichloro-2-nitrophenyl)piperidine 4,5-Dichloro substitution Not reported Higher halogenated toxicity

Key Observations :

  • Electron Effects : Sulfonyl groups enhance electron deficiency at the aromatic ring compared to sulfinyl analogs, influencing reactivity in electrophilic substitutions .

Biological Activity

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine is a compound characterized by its unique molecular structure, which includes a piperidine ring substituted with an ethylsulfonyl group and a nitrophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.

  • Molecular Formula : C₁₄H₁₈N₂O₆S
  • Molecular Weight : 342.37 g/mol
  • Melting Point : 158-160°C
  • Boiling Point : Approximately 608.2°C

The structural features of this compound allow for various chemical reactions, including acid-base reactions and nucleophilic substitutions, which can lead to derivatives with altered biological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Piperidine derivatives have shown cytotoxic effects against multiple cancer cell lines, suggesting their potential role in cancer therapy. The presence of both the nitrophenyl and ethylsulfonyl groups may enhance these activities through specific interactions with cellular targets.

Table 1: Biological Activity Summary

Activity TypeDescription
AnticancerExhibits cytotoxic effects on various cancer cell lines
Enzyme InhibitionPotential to inhibit enzymes involved in cancer progression
Molecular DockingInteraction studies indicating binding affinities with cellular targets

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that regulate cancer progression, such as lysophosphatidic acid (LPA) levels, which are linked to tumor growth and metastasis .
  • Cellular Interactions : Molecular docking studies have suggested that the compound can interact with various biological targets, including receptors involved in apoptosis and cell proliferation pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, including this compound. For instance:

  • A study demonstrated that similar compounds showed significant inhibition of tumor growth in xenograft models, highlighting their potential as therapeutic agents for solid tumors .
  • Another investigation focused on the interaction of piperidine derivatives with cancer cell lines, revealing dose-dependent cytotoxicity and suggesting further exploration into their mechanisms of action .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Piperidine Derivatives

Compound NameStructural FeaturesUnique Aspects
1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]piperidineContains morpholine instead of piperidineDifferent pharmacological profiles
1-(Alkylsulfonyl)-3,5-bis(ylidene)-piperidin-4-onesVariations in sulfonamide groupsKnown for diverse biological activities
Piperidinone derivativesVariations in carbon chain length or functional groupsEnhanced bioactivity against specific cancer types

These comparisons underscore the potential of this compound as a distinct candidate in drug development efforts targeting various diseases, particularly cancer.

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